2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
Overview
Description
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Properties : Compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including 6methyl-2phenylimidazo[1,2a]pyridine-3-carboxylic acid (5c), have been shown to possess promising anti-inflammatory and analgesic properties, with minimal ulcerogenic effects on the gastrointestinal tract (Abignente et al., 1982); (Di Chiacchio et al., 1998).
Antiproliferative Activity Against Cancer Cells : A study presented a new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, leading to the identification of a compound with promising antiproliferative activity against human colon cancer cells (Zhang et al., 2019).
Synthesis and Characterization in Medicinal Chemistry : The synthesis of 2-phenylimidazo[1,2-a]pyridine has been described as straightforward, producing a highly crystalline compound with potential applications in medicinal chemistry (Santaniello et al., 2017).
Application in Food Safety Research : The Friedländer synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has been noted for its potential as a cost-effective method for producing a known food carcinogen (Lindström, 1995).
Exploration of Molecular Structure : Research into the crystal structures of 2-phenylimidazo[1,2-a]pyridine and related salts has provided insights into their geometry and electron density distribution (Tafeenko et al., 1996).
Potential in Antihypertensive Treatments : Certain derivatives of 2-phenylimidazo[1,2-a]pyridine have shown strong antihypertensive activity in animal models (Adhikary et al., 1976).
Use in Antiprotozoal Drugs : Compounds related to 2-phenylimidazo[1,2-a]pyridine have demonstrated high trypanocidal activity, making them candidates for further development as antiprotozoal drugs (Sundberg et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJFXUNWPMQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371871 | |
Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123533-41-5 | |
Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the study, and how did these modifications affect the anti-inflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
A1: The research focused on modifying the carboxylic acid group of this compound. Scientists synthesized a series of esters, acids, and amides to evaluate the impact of these modifications on anti-inflammatory and analgesic activity, as well as their potential for gastrointestinal ulceration []. The study found that introducing a methyl group at the 6th position of the this compound scaffold yielded the most potent anti-inflammatory compound in the series: 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) [].
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